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Compound of Interest

Compound Name: C.l. Reactive red 2

Cat. No.: B105821

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical studies to the analysis of C.l. Reactive Red 2, a monochlorotriazine reactive azo dye.
Drawing upon established computational methodologies and findings from related azo dye
research, this document outlines the theoretical framework, experimental and computational
protocols, and key data points relevant to understanding the molecular properties and reactivity
of this important industrial colorant. While direct, in-depth quantum chemical studies specifically
on C.lI. Reactive Red 2 are not extensively available in public literature, this guide synthesizes
analogous research to present a robust analytical approach.

Molecular Properties and Structure

C.l. Reactive Red 2 (CAS Registry Number: 17804-49-8) is characterized by its single azo
bond (-N=N-) chromophore, which is part of an extended delocalized system involving aromatic
rings.[1][2] The molecule also contains a reactive dichlorotriazine group, enabling it to form
covalent bonds with fibers like cotton.[3] The molecular formula is C190H10Cl2NeNa207S2 with a
molecular weight of 615.34 g/mol .[2][4]

Table 1: Molecular and Physical Properties of C.l. Reactive Red 2
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Property Value Reference
Molecular Formula C19H10Cl2NeNa207S2 [2][4]
Molecular Weight 615.34 g/mol [2][4]

CAS Registry No. 17804-49-8 [2][4]

Class Single azo [2]

disodium;5-[(4,6-dichloro-
1,3,5-triazin-2-yl)amino]-4-

IUPAC Name hydroxy-3- [4]
phenyldiazenylnaphthalene-

2,7-disulfonate

Solubility in Water (20°C) 60 g/L [2]

Solubility in Water (50°C) 160 g/L [2]

Computational Methodology: A Practical Protocol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),
are powerful tools for elucidating the electronic structure, reactivity, and spectral properties of
dye molecules.[5][6] The following protocol outlines a standard approach for the computational
analysis of C.l. Reactive Red 2.

Geometry Optimization and Frequency Calculations

e Initial Structure Preparation: The 3D structure of C.l. Reactive Red 2 is constructed using
molecular modeling software.

» Method and Basis Set Selection: A common and effective combination for organic dyes is the
B3LYP functional with the 6-31G(d) basis set.[7]

o Optimization: The molecular geometry is optimized to find the lowest energy conformation.

e Frequency Analysis: Vibrational frequency calculations are performed on the optimized
structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies)
and to obtain theoretical infrared (IR) spectra.[7]
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Electronic and Reactivity Descriptor Calculations

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-
LUMO energy gap is a key indicator of molecular reactivity and stability.[5]

o Global Reactivity Descriptors: Parameters such as chemical potential, global hardness,
softness, and the global electrophilicity index are derived from the HOMO and LUMO
energies to quantify the molecule's overall reactivity.[5]

» Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge
distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-
poor (electrophilic) regions.[7]

o Fukui Functions: These are calculated to predict the most likely sites for nucleophilic,
electrophilic, and radical attack on the molecule.[1]

Simulation of Spectra

o UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the
electronic absorption spectrum, which can be compared with experimental UV-Vis data to
validate the computational model.

» IR Spectra: As mentioned, theoretical IR spectra are obtained from frequency calculations
and can be compared with experimental Fourier-Transform Infrared (FTIR) spectra.[7]

Key Quantum Chemical Data from Analogous
Systems

While specific quantitative data for C.l. Reactive Red 2 is scarce, studies on similar azo dyes
provide valuable benchmarks.

Table 2: Representative Quantum Chemical Data for Azo Dyes from DFT Studies
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Typical Value L
Parameter Significance Reference
Range
Electron-donating
HOMO Energy -5t0-7eV . [5]
ability
Electron-accepting
LUMO Energy -1to-3 eV N [5]
ability
Chemical reactivity,
HOMO-LUMO Gap 2to4 eV - [5]
stability
Polarity,
Dipole Moment 5to 15 Debye intermolecular [5]
interactions

Reaction Pathways and Degradation Mechanisms

Quantum chemical studies are instrumental in elucidating the mechanisms of dye degradation,
such as hydrolysis and oxidation.

Hydrolysis
Reactive dyes like C.l. Reactive Red 2 can undergo hydrolysis, where the reactive group
reacts with water instead of the fiber, leading to an inactive form of the dye.[8] Computational

studies can model the reaction pathway of hydrolysis, identifying transition states and
calculating activation energies to understand the kinetics of this undesirable side reaction.[8]

C.l. Reactive Red 2 | Nucleophilic Attack Hydrolyzed Dye
(Active Form) (Inactive Form)
|
| Transition State -

Hydroxide lon

(from water/alkali) Chloride lon
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Caption: Proposed hydrolysis pathway of C.l. Reactive Red 2.
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Oxidative Degradation

Advanced Oxidation Processes (AOPs) are often used to treat wastewater containing azo
dyes.[9][10] These processes generate highly reactive species like hydroxyl radicals (¢OH),
which attack the dye molecule. Computational studies can model the interaction of these
radicals with the dye, predicting the most susceptible sites for attack and elucidating the
subsequent bond cleavage and degradation cascade.[6][11]

Radical Generation

AOP (e.g., Fenton)

Dye-Radical Interaction

Hydroxyl Radical (*OH) C.l. Reactive Red 2

Radical Attack on
Azo Bond or Aromatic Ring

Degradation Cascade

Chromophore Cleavage

Aromatic Intermediates

Mineralization
(COz2, H20, etc.)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12400927/
https://www.mdpi.com/2071-1050/15/9/7256
https://avesis.marmara.edu.tr/yayin/0a525537-9471-4b51-b3f4-6b1203a41810/modeling-the-oxidative-degradation-of-azo-dyes-a-density-functional-theory-study
https://ouci.dntb.gov.ua/en/works/4YxejmQ7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Logical workflow for the oxidative degradation of C.l. Reactive Red 2.

Molecular Docking and Biological Interactions

For applications in drug development or to understand the biological impact of dyes, molecular
docking simulations can be employed. These studies predict the binding affinity and interaction
modes of the dye with biological macromolecules, such as enzymes.[12][13] For instance, the
interaction of azo dyes with azoreductase enzymes, which are involved in their biodegradation,
can be modeled to understand the structural features that influence their degradation.[13]

Prepare 3D Structure of Prepare 3D Structure of
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Caption: Experimental workflow for molecular docking of C.l. Reactive Red 2.

Conclusion

Quantum chemical studies offer a powerful, atomistic-level understanding of the properties and
reactivity of C.l. Reactive Red 2. By employing methodologies such as DFT and molecular
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docking, researchers can predict its electronic and spectral characteristics, elucidate reaction
mechanisms for its application and degradation, and assess its potential biological interactions.
This in-silico approach provides invaluable insights that can guide the optimization of dyeing
processes, the development of effective wastewater treatment strategies, and the assessment
of the environmental and biological impact of this widely used dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Quantum Chemical Insights into C.I. Reactive Red 2: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105821#quantum-chemical-studies-of-c-i-reactive-
red-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b105821#quantum-chemical-studies-of-c-i-reactive-red-2
https://www.benchchem.com/product/b105821#quantum-chemical-studies-of-c-i-reactive-red-2
https://www.benchchem.com/product/b105821#quantum-chemical-studies-of-c-i-reactive-red-2
https://www.benchchem.com/product/b105821#quantum-chemical-studies-of-c-i-reactive-red-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105821?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

